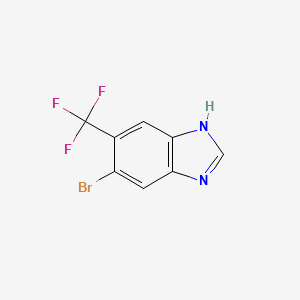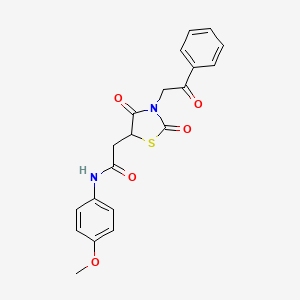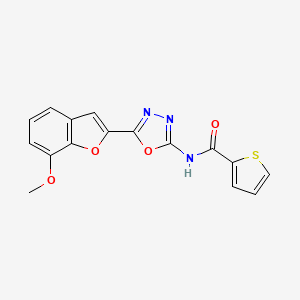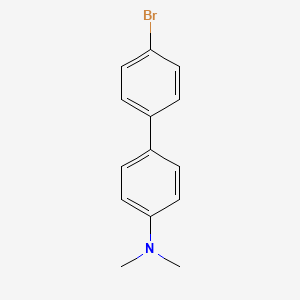![molecular formula C19H15N3O3S2 B2654363 N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111063-59-2](/img/structure/B2654363.png)
N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives . For example, Doebner–von Miller is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Research has shown that derivatives of thiazoloquinoline, such as those structurally related to the specified compound, exhibit significant antimicrobial and antitumor activities. For instance, the synthesis of 3-substituted thiazolo[5,4-f]quinoline derivatives has demonstrated stronger activities against both gram-negative and gram-positive bacteria than nalidixic acid and previously prepared 2,6-disubstituted derivatives. Among these compounds, 6-Ethyl-2,3,6,9-tetrahydro-3-methyl-9-oxothiazolo[5,4-f]quinoline-8-carboxylic acid showed the strongest activities against gram-negative bacteria, including E. coli resistant to nalidixic acid and Ps. aeruginosa, as well as some gram-positive bacteria (Kadoya et al., 1976).
Synthesis and Biological Properties
Another study focused on the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. These compounds were evaluated for their influence on the activity of brain monoamine oxidase (MAO) and showed inhibitory effects on 5-HT deamination. Some of the tested compounds also demonstrated moderate therapeutic effects against Ehrlich ascites carcinoma and sarcoma 180 in mice, indicating potential antitumor activity (Markosyan et al., 2008).
Novel Synthetic Pathways
The development of novel synthetic pathways for creating derivatives of thiazoloquinoline has also been a significant area of research. For example, the synthesis, characterization, and antimicrobial evaluation of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate have been explored. These compounds were screened for their antimicrobial activity, showcasing the potential for developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antioxidant, Anti-inflammatory, and Analgesic Activities
Research into the design and synthesis of related compounds such as azolopyrimidoquinolines and pyrimidoquinazolines has demonstrated their potential for antioxidant, anti-inflammatory, and analgesic activities. These studies indicate that specific derivatives could serve as potent inhibitors of oxidative stress, inflammation, and pain, highlighting their therapeutic potential in managing various conditions (El-Gazzar et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-2-25-14-10-6-4-8-12(14)20-18(24)15-16-21-17(23)11-7-3-5-9-13(11)22(16)19(26)27-15/h3-10H,2H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXWYRHVAWMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Chloroadamantan-1-yl)formamido]acetic acid](/img/structure/B2654283.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide](/img/structure/B2654284.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)
![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)



![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)
